molecular formula C25H37FN8O2 B1139413 Pkc-IN-1

Pkc-IN-1

Numéro de catalogue: B1139413
Poids moléculaire: 500.6 g/mol
Clé InChI: DKXZBPBWIGORKP-CVEARBPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Overview of the Protein Kinase C Enzyme Family and Isoforms

The PKC family is a diverse group of enzymes encoded by multiple genes, leading to the expression of at least 10 distinct isoforms in humans. mdpi.compancreapedia.orgnih.gov These isoforms share a conserved kinase domain responsible for phosphorylating serine and threonine residues on target proteins, but they differ significantly in their regulatory domains, tissue distribution, cofactor requirements, and specific cellular functions. wikipedia.orgprospecbio.comportlandpress.comnih.gov This heterogeneity underlies the complex and often context-dependent roles of PKC in various physiological and pathological processes. mdpi.commedcraveonline.com

Classification of PKC Isoforms: Conventional, Novel, and Atypical Subfamilies

Based on their structural characteristics and cofactor requirements for activation, PKC isoforms are broadly classified into three main subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). wikipedia.orgprospecbio.compancreapedia.orgnih.gov

Conventional PKCs (cPKCs): This subfamily includes isoforms α, βI, βII, and γ. wikipedia.orgpancreapedia.orgnih.gov Their activation is dependent on the presence of both diacylglycerol (DAG) and calcium ions (Ca²⁺), along with phospholipids (B1166683) such as phosphatidylserine (B164497). wikipedia.orgprospecbio.compancreapedia.org The requirement for both DAG and Ca²⁺ is mediated by specific binding domains within their regulatory region, namely the C1 domain (for DAG and phorbol (B1677699) esters) and the C2 domain (for Ca²⁺). wikipedia.orgprospecbio.com

Novel PKCs (nPKCs): This group comprises isoforms δ, ε, η, and θ. wikipedia.orgpancreapedia.orgnih.gov Unlike conventional PKCs, novel PKCs are calcium-independent but still require DAG and phospholipids for activation. wikipedia.orgprospecbio.compancreapedia.org They possess C1 domains that bind DAG but lack a functional calcium-sensing C2 domain. wikipedia.orgprospecbio.com

Atypical PKCs (aPKCs): This subfamily includes isoforms ζ and ι/λ (PKCι in primates and PKCλ in mice). wikipedia.orgpancreapedia.orgnih.govresearchgate.net Atypical PKCs are distinct in that their activation is independent of both calcium and diacylglycerol. wikipedia.orgprospecbio.compancreapedia.org Their activation mechanisms involve other signaling molecules, such as phosphoinositides, and phosphorylation events. pancreapedia.org They have a single, atypical C1 domain that does not bind DAG or phorbol esters and lack a functional C2 domain. wikipedia.orgprospecbio.com Atypical PKCs also possess an N-terminal PB1 domain involved in protein-protein interactions. nih.gov

The structural differences in their regulatory domains dictate the specific signals and cofactors required for the translocation of these isoforms to cellular membranes and subsequent activation. prospecbio.compancreapedia.orgfrontiersin.org

Diverse Physiological and Pathophysiological Roles of PKC Isoforms

PKC isoforms are involved in a vast array of cellular functions, and their specific roles often depend on the isoform, cell type, and stimulus. Physiologically, PKCs are crucial for processes such as cell cycle regulation, cell division, proliferation, differentiation, and apoptosis. portlandpress.commdpi.commedcraveonline.com They play significant roles in signal transduction cascades, regulating the function of other proteins through phosphorylation. wikipedia.orgprospecbio.com For instance, PKC isoforms are involved in the differentiation of stem and precursor cells into various tissue types, including osteogenic, adipogenic, chondrogenic, and neuronal cells. mdpi.com Different isoforms can have opposing effects on the same process; for example, PKCβ inhibits osteogenesis, while PKCδ strongly supports it. mdpi.com PKC isoforms also regulate cellular energy metabolism, influencing processes like glycolysis, autophagy, and mitochondrial function. mdpi.com

In pathophysiological conditions, the dysregulation of PKC activity is frequently observed. Aberrant PKC signaling is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. portlandpress.commedcraveonline.com In cancer, altered activation mechanisms and expression of specific PKC isoforms are common, influencing cell cycle progression, proliferation, and apoptosis. medcraveonline.commedcraveonline.com Certain PKC isoforms may promote cell survival, while others can induce cell death, highlighting their complex roles in disease pathogenesis. medcraveonline.com In neurodegenerative diseases like Alzheimer's disease (AD) and spinocerebellar ataxia (SCA), dysregulation or mutations in specific PKC isoforms, such as PKCα and PKCγ, are associated with pathology. portlandpress.comexplorationpub.comescholarship.org PKCδ and PKCε, for instance, are implicated in tau phosphorylation, a hallmark of AD. explorationpub.com In metabolic disorders like diabetes, PKC activation, particularly of PKCβ, contributes to complications such as retinopathy, neuropathy, and nephropathy, and is involved in insulin (B600854) resistance. researchgate.netresearchgate.net

Rationale for Pharmacological Modulation of PKC Activity in Disease Pathogenesis

The widespread involvement of PKC isoforms in both normal cellular functions and disease processes makes them attractive targets for pharmacological intervention. Modulating PKC activity, either through activation or inhibition, holds potential therapeutic value for a range of conditions. portlandpress.commdpi.comnih.gov

Deregulation of PKC Signaling in Disease States

Deregulation of PKC signaling can manifest as altered expression levels, mutations affecting enzyme activity or localization, or aberrant activation in response to pathological stimuli. portlandpress.commedcraveonline.comescholarship.org In cancer, frequent dysregulation of PKC isoforms and their role in cell transformation, differentiation, migration, and tumor progression have generated significant interest in developing PKC modulators. mdpi.com Similarly, in neurodegenerative diseases, aberrant PKC function, including gain-of-function mutations or altered activation by pathological agents like amyloid-beta, contributes to neuronal dysfunction and death. portlandpress.comescholarship.org The involvement of PKC in inflammatory responses and oxidative stress further links its deregulation to various inflammatory and metabolic diseases. researchgate.netresearchgate.net

Historical Context of PKC Inhibitor Development in Preclinical Research

The recognition of PKC's importance in cellular signaling and disease pathogenesis spurred significant efforts in the development of pharmacological agents targeting these enzymes. Early PKC inhibitors, such as staurosporine (B1682477) and its derivatives like midostaurin, were often non-specific, inhibiting multiple kinases due to their binding to the highly conserved ATP-binding site in the catalytic domain. nih.govpatsnap.comguidetopharmacology.orgnih.gov While these compounds were valuable tools in preclinical research for elucidating PKC function, their lack of specificity limited their therapeutic potential due to off-target effects. patsnap.comnih.gov

Subsequent research focused on developing more selective inhibitors targeting specific PKC isoforms or less conserved regions of the enzyme. This included efforts to develop ATP-competitive inhibitors with improved isoform selectivity and inhibitors targeting the regulatory domains, such as the C1 domain (DAG-competitive inhibitors) or potentially the C2 domain. nih.govpatsnap.com The historical context of PKC inhibitor development highlights a progression from broad-spectrum agents to a focus on achieving isoform specificity to minimize side effects and maximize therapeutic efficacy.

Positioning of Pkc-IN-1 within the Landscape of Advanced PKC Inhibitors

This compound is positioned within the landscape of advanced PKC inhibitors as a compound developed to target specific PKC isoforms. Research indicates that this compound is a potent, ATP-competitive, and reversible inhibitor with selectivity towards conventional PKC enzymes. medchemexpress.com Specifically, it has demonstrated inhibitory activity against human PKCβ and PKCα at nanomolar concentrations. medchemexpress.com

Data on the inhibitory potential of this compound against various PKC isoforms provides insight into its selectivity profile.

PKC IsoformIC₅₀ (nM)Kᵢ (nM)
PKCα2.310.4
PKCβI8.1-
PKCβII7.6-
PKCβ-5.3
PKCθ25.6-
PKCγ57.5-
PKCμ314-
PKCε808-

Note: Data compiled from search result medchemexpress.com. Kᵢ values were specifically reported for human PKCβ and PKCα.

This data suggests that this compound exhibits the highest potency against PKCα, followed by PKCβI and PKCβII, and shows considerably lower potency against novel and mu PKC isoforms like PKCθ, PKCγ, PKCμ, and PKCε. medchemexpress.com Its ATP-competitive nature indicates that it binds to the ATP-binding site of the enzyme, preventing the transfer of a phosphate (B84403) group to substrate proteins. patsnap.commedchemexpress.com The development and study of compounds like this compound contribute to the ongoing efforts to create more selective pharmacological tools for dissecting the specific roles of individual PKC isoforms in cellular signaling and disease, and potentially for therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31)/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXZBPBWIGORKP-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@@H](CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Characterization and Specificity of Pkc in 1

Inhibitory Profile of Pkc-IN-1 Against PKC Isoforms

The PKC family is broadly classified into three subfamilies based on their structure and activation mechanisms: conventional PKCs (cPKCs: α, βI, βII, γ), novel PKCs (nPKCs: δ, ε, η, θ), and atypical PKCs (aPKCs: ζ, ι/λ). mdpi.comresearchgate.neteurekaselect.comsigmaaldrich.comnih.govlu.se this compound exhibits varying degrees of inhibitory activity across these subfamilies. medchemexpress.comglpbio.com

Affinity and Potency Across Conventional PKC Isoforms (PKCα, PKCβI, PKCβII, PKCγ)

This compound demonstrates high affinity and potency against conventional PKC isoforms. Research indicates Kᵢ values of 5.3 nM for human PKCβ and 10.4 nM for human PKCα. medchemexpress.comglpbio.com The compound also shows low nanomolar IC₅₀ values for these isoforms, including 2.3 nM for PKCα, 8.1 nM for PKCβI, and 7.6 nM for PKCβII. medchemexpress.comglpbio.com For PKCγ, an IC₅₀ of 57.5 nM has been reported. medchemexpress.comglpbio.com This highlights the potent inhibitory effect of this compound on the conventional PKC subfamily.

Table 1: Inhibitory Activity of this compound Against Conventional PKC Isoforms

PKC IsoformKᵢ (nM)IC₅₀ (nM)
PKCα10.42.3
PKCβ5.3-
PKCβI-8.1
PKCβII-7.6
PKCγ-57.5

Note: "-" indicates data not available in the provided context for that specific metric.

Activity Against Novel PKC Isoforms (PKCδ, PKCε, PKCη, PKCθ)

While primarily targeting conventional PKCs, this compound also shows activity against novel PKC isoforms, albeit generally with lower potency compared to conventional isoforms. Reported IC₅₀ values include 25.6 nM for PKCθ and 808 nM for PKCε. medchemexpress.comglpbio.com Activity against PKCδ and PKCη is also noted, though specific IC₅₀ values for this compound against these isoforms were not as prominently featured in the provided search results as for PKCθ and PKCε. medchemexpress.comglpbio.com

Table 2: Inhibitory Activity of this compound Against Novel PKC Isoforms

PKC IsoformIC₅₀ (nM)
PKCδ-
PKCε808
PKCη-
PKCθ25.6

Note: "-" indicates data not available in the provided context for that specific metric.

Selectivity Assessment Against Atypical PKC Isoforms (PKCζ, PKCι/λ)

Comparative Analysis with Other Pan-PKC and Isoform-Selective Inhibitors

This compound's profile can be compared to other known PKC inhibitors. For instance, Staurosporine (B1682477) is a non-specific, ATP-competitive inhibitor that inhibits all PKC isoforms but shows more potent effects on membrane-associated PKCs guidetopharmacology.orgmdpi.com. Bisindolylmaleimide I (BIM-1) is another ATP-competitive inhibitor with activity against PKCα, PKCβI, PKCβII, and PKCγ medchemexpress.comwikipedia.org. Some inhibitors exhibit higher selectivity for specific isoforms, such as Ruboxistaurin and Enzastaurin, which are selective PKCβ inhibitors nih.govmedchemexpress.com. Gö 6983 is described as a potent, cell-permeable, reversible, and ATP-competitive pan-PKC inhibitor that inhibits several isozymes, with IC₅₀ values ranging from 7 nM to 60 nM (at 35 μM ATP) portlandpress.comsigmaaldrich.com. Ro 31-8425 is another selective, reversible, ATP-competitive inhibitor that inhibits PKCα, β1, β2, γ, and ε with IC₅₀ values in the nanomolar range focusbiomolecules.com. Compared to these, this compound shows potent inhibition of conventional PKCs in the low nanomolar range, placing it among the potent inhibitors of this subfamily. medchemexpress.comglpbio.com The provided data suggests this compound has a preference for conventional PKCs over some novel and likely atypical isoforms, offering a degree of selectivity within the PKC family. medchemexpress.comglpbio.com

ATP-Competitive and Reversible Nature of this compound Inhibition

This compound is characterized as an ATP-competitive and reversible inhibitor of PKC enzymes. medchemexpress.comglpbio.com ATP-competitive inhibitors function by binding to the ATP-binding site within the catalytic domain of the kinase, thereby preventing ATP from binding and inhibiting the phosphorylation of substrates. tsijournals.commdpi.comscbt.com The reversible nature of the inhibition indicates that the binding of this compound to the enzyme is not permanent and can be reversed, typically through dilution or removal of the inhibitor. This characteristic is important for studying the dynamic roles of PKC activity in cellular processes.

Characterization of this compound Binding to the PKC Catalytic Domain

As an ATP-competitive inhibitor, this compound is understood to bind to the catalytic domain of PKC, specifically at the ATP-binding site. tsijournals.commdpi.comscbt.com The catalytic domain of PKC contains conserved motifs essential for ATP binding and substrate phosphorylation. nih.govlu.senih.gov The binding of ATP-competitive inhibitors to this site is a common mechanism for modulating kinase activity. tsijournals.commdpi.com While detailed structural information specifically on this compound binding to the PKC catalytic domain was not extensively provided in the search results, its classification as an ATP-competitive inhibitor implies direct interaction with this region, competing with ATP for access. The potency and selectivity of this compound against different PKC isoforms are influenced by the specific interactions and fit within the ATP-binding pocket of each isoform.

Elucidation of Pkc in 1 S Mechanism of Action at the Cellular and Molecular Levels

Impact on PKC Activation and Translocation Dynamics

PKC enzymes are typically activated by signals leading to the generation of second messengers like diacylglycerol (DAG) and calcium ions (Ca2+). mdpi.comwikipedia.org This activation process often involves the translocation of PKC from the cytosol to cellular membranes. mdpi.comportlandpress.comnih.gov Pkc-IN-1, as an inhibitor, interferes with these crucial steps in PKC signaling.

Modulation of Diacylglycerol (DAG)-Dependent PKC Activation

Conventional and novel PKC isoforms are activated by DAG, which is typically produced by the hydrolysis of membrane lipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). mdpi.comwikipedia.orgsdbonline.org DAG binding to the C1 domain of PKC is a key event in its activation, promoting translocation to membranes and relieving the autoinhibitory pseudosubstrate region from the active site. portlandpress.comnih.govnih.gov this compound, by competing for the ATP-binding site, would hinder the catalytic activity necessary for the downstream effects of DAG-mediated activation, even if DAG binding and translocation occur. medchemexpress.com While DAG directly activates some proteins like Munc13-1, PKC activation is also essential for the full effect of the DAG/PKC pathway on processes like synaptic plasticity. pnas.orgpnas.org

Effects on PKC Translocation to Cellular Membranes

PKC translocation from the cytosol to various cellular membranes, including the plasma membrane, cytoskeleton, or nucleus, is a hallmark of its activation. mdpi.comportlandpress.comnih.gov This process is mediated by the binding of regulatory domains to membrane lipids and interactions with specific anchoring proteins like Receptors for Activated C-Kinase (RACKs). portlandpress.commdpi.compancreapedia.org Conventional PKCs, such as PKCα, require both Ca2+ and phosphatidylserine (B164497) for translocation to the plasma membrane, with PIP2 also playing a significant role. mdpi.comwikipedia.orgmolbiolcell.org Novel PKCs are activated by DAG but are calcium-independent and also translocate to membranes. wikipedia.orgportlandpress.comscbt.com Atypical PKCs are activated by other lipids and protein-protein interactions and their activation mechanism is less understood, though they also exhibit regulated localization. wikipedia.orgportlandpress.comnih.govportlandpress.com

As an ATP-competitive inhibitor, this compound's primary effect is on the catalytic domain, not directly on the regulatory domains responsible for membrane binding and translocation. medchemexpress.com However, the sustained activation of PKC in the membrane-bound form makes it more susceptible to dephosphorylation and downregulation. torvergata.itnih.gov While this compound doesn't prevent translocation, its inhibition of kinase activity could indirectly influence the dynamics or functional consequences of PKC localization by affecting downstream signaling cascades that might feed back on translocation or stability.

Downstream Signaling Pathway Interruption by this compound

The core function of activated PKC is the phosphorylation of serine and threonine residues on target proteins, thereby regulating their activity, localization, and interactions. wikipedia.orgpatsnap.com this compound, by inhibiting the catalytic domain, directly interrupts these phosphorylation events and the downstream signaling cascades they control. patsnap.com

Inhibition of Protein Phosphorylation Events Mediated by PKC

This compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of PKC, preventing the enzyme from transferring a phosphate (B84403) group to its substrate proteins. patsnap.com This directly blocks PKC-mediated phosphorylation. This inhibition of phosphorylation can have widespread effects on cellular processes regulated by PKC. For example, PKC-dependent phosphorylation is crucial for activating downstream kinases like MAPK and MEK, which are involved in processes like vascular smooth muscle contraction. mdpi.com Inhibition of PKC can prevent the phosphorylation and activation of these kinases. mdpi.com Studies using PKC inhibitors have shown that blocking PKC catalytic activity abrogates the effects of phorbol (B1677699) esters on processes like T-cell adhesion, indicating that the enzymatic function of PKC (phosphorylation) is critical for these responses. researchgate.net

Disruption of PKC-Mediated Interactions with Scaffolding and Adaptor Proteins (e.g., RACKs)

Scaffolding and adaptor proteins, such as RACKs (Receptors for Activated C-Kinase), play a vital role in organizing PKC and its substrates into specific subcellular complexes. nih.govmdpi.compancreapedia.orgtorvergata.it RACKs bind to activated PKC isozymes in a selective manner, anchoring them near their relevant substrates and thereby contributing to the specificity and efficiency of signaling. nih.govmdpi.compancreapedia.orgportlandpress.com For instance, RACK1 preferentially binds activated PKCβII, while RACK2 is selective for PKCε. mdpi.comportlandpress.comtorvergata.it

While this compound primarily targets the catalytic domain, the interaction between PKC and scaffolding proteins like RACKs typically occurs after PKC activation and translocation. pancreapedia.org The binding of PKC to scaffolds can influence its conformation and even its sensitivity to inhibitors. nih.gov Peptides designed to interfere with PKC-RACK interactions can inhibit PKC translocation and activity, highlighting the importance of these interactions for proper signaling. nih.govtorvergata.it this compound's effect on PKC-mediated interactions with scaffolding proteins is likely indirect, resulting from the inhibition of PKC's activated state. By blocking the phosphorylation activity, this compound could potentially affect the stability or functional consequences of the PKC-scaffold complex, although it doesn't directly prevent the binding itself which is mediated by regulatory domains.

Specific Cellular Substrates and Effector Proteins Affected by this compound

Given that this compound inhibits the catalytic activity of PKC, it will consequently affect the phosphorylation status and function of various cellular substrates and effector proteins that are targets of PKC. The specific substrates affected will depend on the PKC isoforms inhibited by this compound and the cellular context.

PKC is known to phosphorylate a wide array of proteins involved in diverse cellular functions. Examples of PKC substrates include proteins involved in cytoskeletal dynamics, such as MARCKS (myristoylated alanine-rich C kinase substrate), vinculin, and adducin. pancreapedia.orgbmj.comscbt.com PKC activation can influence actin network structure and dynamics, affecting processes like cell motility and growth cone behavior. nih.govmolbiolcell.org PKC also phosphorylates proteins involved in vesicle trafficking and exocytosis, such as Munc18-1 and synaptotagmin-1, which are crucial for synaptic plasticity. pnas.orgpnas.org

PKC can also regulate ion channels through phosphorylation, such as ATP-sensitive potassium channels (KATP channels). pnas.org Phosphorylation of a specific threonine residue in the pore-forming subunit of KATP channels by PKC can alter their sensitivity to ATP and thus regulate cellular excitability. pnas.org

Furthermore, PKC is involved in activating downstream signaling cascades by phosphorylating components within these pathways. For example, PKC can phosphorylate and activate kinases like Protein Kinase D (PKD), which in turn can regulate transcription factors like NF-κB. pancreapedia.orgportlandpress.com PKC-dependent phosphorylation of IRS-1 has also been shown to inhibit insulin (B600854) signaling. ahajournals.org

This compound's inhibition of PKC's catalytic activity would lead to reduced phosphorylation of these and many other PKC substrates. This lack of phosphorylation would disrupt the normal function of these proteins and consequently alter the cellular processes they regulate. The extent and specificity of the effects on these substrates would be dependent on the potency of this compound against the specific PKC isoform(s) phosphorylating the substrate in a given cellular context, as well as the cellular localization and interaction of PKC with its substrates, often facilitated by scaffolding proteins.

PKC IsoformThis compound IC50 (nM) medchemexpress.comRelevant Substrates/Effectors (Examples from Literature)Cellular Processes Affected (Examples from Literature)
PKCα2.3IRS-1 ahajournals.org, Actin cytoskeleton proteins scbt.com, KATP channels pnas.orgInsulin signaling ahajournals.org, Cell motility nih.govmolbiolcell.org, Cellular excitability pnas.org
PKCβI8.1
PKCβII7.6Binds RACK1 mdpi.comportlandpress.comtorvergata.it
PKCθ25.6RapGEF2 researchgate.netT-cell adhesion and activation researchgate.net
PKCγ57.5
PKC mu (PKD1)314NF-κB pancreapedia.orgGene transcription pancreapedia.org
PKCε808PKD pancreapedia.orgportlandpress.com, STAT3 portlandpress.com, Binds RACK2 mdpi.comportlandpress.comNF-κB activation pancreapedia.org, Cell death, Nociceptor sensitization portlandpress.com

Impact on Key Signaling Molecules (e.g., MARCKS, Synaptotagmin-1, CUGBP1)

The inhibition of conventional PKC isoforms by this compound directly influences the phosphorylation status and function of key downstream signaling molecules, including MARCKS, Synaptotagmin-1, and CUGBP1.

MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) is a prominent PKC substrate involved in various cellular processes such as cell morphology, adhesion, and membrane trafficking mdpi.comresearchgate.net. Under normal conditions, PKC-mediated phosphorylation of MARCKS leads to its dissociation from the plasma membrane mdpi.comciteab.com. This phosphorylation-induced translocation is a critical regulatory step affecting MARCKS's interaction with actin filaments and phosphatidylinositol 4,5-bisphosphate (PIP2) mdpi.comresearchgate.net. Inhibition of PKC by this compound is expected to prevent the phosphorylation of MARCKS, thereby maintaining its association with the plasma membrane and potentially altering downstream events dependent on MARCKS translocation and PIP2 availability. Studies have shown that PKC activators stimulate leading edge PKC activity, leading to the displacement of MARCKS from the membrane disprot.org. Conversely, PKC inhibitors trigger the opposite effects disprot.org.

Synaptotagmin-1 is a calcium sensor protein crucial for regulated exocytosis, particularly in neurotransmitter release mdpi.comuniprot.org. PKC has been shown to phosphorylate Synaptotagmin-1 at specific residues, such as Threonine 112 (Thr112), which plays a role in PKC-dependent potentiation of synaptic transmission mrc.ac.ukwikipedia.org. This phosphorylation event is considered essential for this form of synaptic strengthening mrc.ac.uk. Inhibition of PKC by this compound would interfere with the phosphorylation of Synaptotagmin-1 at this site, potentially impairing the mechanisms underlying PKC-mediated enhancement of vesicle release. Research indicates that a mutation preventing Synaptotagmin-1 phosphorylation abolishes the potentiation induced by PKC activation mrc.ac.uk.

CUGBP1 (CUG-binding protein 1), also known as CELF1, is an RNA-binding protein implicated in regulating mRNA processing, stability, and translation mdpi.comnih.gov. Elevated levels and altered activity of CUGBP1 are observed in certain pathological conditions, such as myotonic dystrophy type 1 (DM1) nih.govnih.govciteab.comwikipedia.orgcdutcm.edu.cn. PKC-mediated phosphorylation contributes to the stabilization and increased protein levels of CUGBP1 nih.govnih.govcdutcm.edu.cn. Specifically, activation of the PKC pathway is required for CUGBP1 hyperphosphorylation in DM1 cells cdutcm.edu.cn. By inhibiting PKC, this compound could potentially reduce the hyperphosphorylation and stabilization of CUGBP1, offering a potential mechanism to normalize its levels and mitigate its pathogenic effects in diseases where it is dysregulated due to increased PKC activity nih.govciteab.com.

The table below summarizes the impact of PKC activity on these key signaling molecules:

Signaling MoleculePKC-Mediated EventImpact of PKC Inhibition (by this compound)
MARCKSPhosphorylation and membrane release mdpi.comciteab.comReduced phosphorylation and membrane association disprot.org
Synaptotagmin-1Phosphorylation at Thr112 mrc.ac.ukwikipedia.orgImpaired phosphorylation at Thr112 mrc.ac.uk
CUGBP1Phosphorylation and stabilization nih.govnih.govcdutcm.edu.cnReduced phosphorylation and stabilization nih.govciteab.com

Influence on Upstream Kinases and Regulatory Elements (e.g., PDK-1)

While this compound directly inhibits PKC, its action can indirectly influence upstream kinases and regulatory elements within the signaling network. PDK-1 (3-phosphoinositide-dependent protein kinase-1) is a critical upstream kinase that phosphorylates and activates various AGC kinases, including conventional and novel PKC isoforms lipidmaps.orgharvard.educloudna.cnembopress.orgwikipedia.orgatamanchemicals.com. Phosphorylation by PDK-1 at the activation loop is essential for the maturation and full activation of many PKC isoforms lipidmaps.orgatamanchemicals.com. PDK-1 itself is regulated by factors such as membrane localization, often mediated by its interaction with phosphoinositides like PIP3, which are produced by PI3K wikipedia.orgembopress.org.

This compound, as a PKC inhibitor, does not directly inhibit PDK-1. However, by blocking the activity of PKC, this compound interrupts the downstream signaling cascades that are initiated by PDK-1-activated PKC. This can lead to a feedback loop or altered cellular responses that might indirectly affect the upstream signaling components, although the primary mechanism of this compound is downstream of PDK-1 in this specific pathway. The activation of PKC by PDK-1 is a prerequisite for PKC to exert its effects on substrates like MARCKS, Synaptotagmin-1, and CUGBP1. Therefore, inhibiting PKC with this compound effectively uncouples the PDK-1-mediated activation of PKC from its downstream consequences. Studies have shown a correlation between PDK1 expression and the phosphorylation and activation of PKC isoforms, particularly PKCα wikipedia.org. PDK1 activity is known to be essential for the phosphorylation that is critical to the stability and activity of certain PKC isoforms harvard.edu.

Upstream RegulatorRelationship with PKCIndirect Influence of this compound (via PKC Inhibition)
PDK-1Phosphorylates and activates PKC isoforms lipidmaps.orgharvard.eduembopress.orgatamanchemicals.comInterrupts signaling downstream of PDK-1-activated PKC

Preclinical Research and Therapeutic Exploration of Pkc in 1 in Disease Models

Autoimmune and Inflammatory Disease Models

The role of PKC signaling in immune cell activation and cytokine production makes it a compelling target for autoimmune and inflammatory disorders. Research has focused on whether inhibiting this pathway can mitigate the pathological immune responses that drive these conditions.

Pkc-IN-1 has been specifically evaluated in the Experimental Autoimmune Encephalitis (EAE) model in Lewis rats, a standard preclinical model for multiple sclerosis. medchemexpress.com In these studies, EAE was induced, and treatment with this compound began on Day 8, by which time a significant percentage of the animals were already showing clinical signs of the disease. medchemexpress.com The compound was found to dose-dependently and significantly reduce both the maximum severity and the end severity of EAE, demonstrating its potential to alter the course of the autoimmune disease. medchemexpress.com

Table 1: Efficacy of this compound in Lewis Rat EAE Model

Treatment GroupEfficacy MeasureOutcome
This compound (15 mg/kg daily)Disease SeveritySignificant reduction in maximum and end severity
This compound (30 mg/kg daily)Disease SeveritySignificant reduction in maximum and end severity
This compound (60 mg/kg daily)Disease SeveritySignificant reduction in maximum and end severity
FTY720 (Positive Control)Disease SeverityEfficacy benchmark met

This table summarizes the reported outcomes of this compound treatment in the EAE model. medchemexpress.com

The mechanism by which PKC inhibitors like this compound may exert their effects in autoimmune models is linked to their ability to modulate immune cell function. PKC isoforms are critical for signaling pathways in both innate and adaptive immunity. nih.gov Specifically, PKCθ, an isoform inhibited by this compound, is a key regulator of T-cell receptor signaling and is essential for T-cell activation and survival. medchemexpress.comfrontiersin.org Studies in PKCθ-deficient mice have shown that the absence of this enzyme leads to a profound defect in the generation of autoimmune Th1 cells, which are critical for initiating EAE. nih.govoup.com These mice failed to develop the characteristic cell infiltrates in the central nervous system and had severely diminished production of pro-inflammatory cytokines like interferon-gamma (IFN-γ), tumor necrosis factor (TNF), and IL-17. nih.gov

Furthermore, the PKC-dependent pathway is considered critical for the production of major pro-inflammatory cytokines, including TNF-alpha, IL-1beta, and IL-6, in human monocytes. nih.gov Inhibition of PKC translocation from the cytosol to the membrane has been shown to reduce the synthesis of these cytokines. nih.gov Therefore, an inhibitor like this compound is expected to modulate the inflammatory environment by suppressing T-cell activation and curtailing the production of key cytokines that drive autoimmune pathology.

Neurodegenerative and Neurological Disease Models

Dysregulation of PKC signaling has also been implicated in the pathophysiology of several neurodegenerative and neurological disorders, prompting research into the therapeutic utility of PKC modulators.

The role of PKC in Alzheimer's disease (AD) is complex, with different isoforms potentially having distinct or even opposing effects. rupress.org Mounting evidence suggests that PKC signaling is involved in the processing of amyloid precursor protein (APP) and the pathology of tau protein. nih.govnih.gov Activation of certain PKC isoforms, such as PKCα and PKCε, has been shown to promote the non-amyloidogenic processing of APP, thereby reducing the production of toxic amyloid-β (Aβ) peptides. rupress.orgnih.gov This has led to the investigation of PKC activators, like bryostatin-1, as potential therapeutics for AD. pnas.org

Conversely, other isoforms like PKCδ have been found to aggravate AD pathogenesis by increasing levels of BACE1, the enzyme that initiates the production of Aβ. rupress.org this compound is a potent inhibitor of conventional PKC enzymes, including PKCα and PKCβ. medchemexpress.com While inhibiting certain PKC isoforms could be detrimental, the inhibition of others might be beneficial. This highlights the complexity of targeting the PKC pathway in AD and suggests that highly isoform-specific modulators may be required for a positive therapeutic outcome.

Myotonic Dystrophy Type 1 (DM1) is a multisystemic disorder where cardiac complications are a leading cause of death. nih.govnih.gov A key molecular feature of DM1 is the upregulation of the CUG-binding protein 1 (CUGBP1), which occurs due to activation of the PKC pathway. nih.govnih.gov This leads to misregulated alternative splicing and contributes to the cardiac phenotype. jci.org

In a heart-specific mouse model of DM1, pharmacological blockade of PKC activity was investigated to determine its therapeutic potential. nih.govjci.org The administration of a PKC inhibitor, Ro-31-8220, led to substantially increased survival in these mice. nih.govjci.org This outcome was correlated with reduced phosphorylation and decreased levels of CUGBP1. nih.gov Functionally, PKC inhibition ameliorated cardiac conduction defects and contraction abnormalities, key features of the DM1 cardiac phenotype. nih.govjci.org These findings provide a strong preclinical proof-of-concept that inhibiting the PKC pathway is a viable strategy for mitigating the cardiac manifestations of DM1. nih.govnih.gov

Table 2: Effects of PKC Inhibition in a Murine Model of DM1 Cardiac Phenotype

ParameterEffect of PKC Inhibition
Animal SurvivalSubstantially increased
CUGBP1 PhosphorylationReduced
CUGBP1 Protein LevelsDecreased
Cardiac Conduction DefectsAmeliorated
Cardiac Contraction AbnormalitiesAmeliorated

This table summarizes findings from studies using a PKC inhibitor in a DM1 mouse model. nih.govjci.org

The PKC family of enzymes is fundamentally involved in the regulation of synaptic plasticity, the cellular mechanism underlying learning and memory. nih.gov PKC activation is a central event in short-term synaptic plasticity and is critical for both long-term potentiation (LTP) and long-term depression (LTD). pnas.orgnih.gov Conventional PKC isoforms, particularly PKCα, play a key role by phosphorylating various synaptic proteins, including neurotransmitter receptors like AMPA and NMDA receptors, which regulates their presence at the synapse. nih.gov

Given this central role, inhibiting PKC activity would be expected to have a significant influence on synaptic plasticity. The presynaptic activation of the DAG/PKC pathway is a potent modulator of neurotransmitter release. pnas.org Studies have shown that PKC-dependent phosphorylation of key proteins in the release machinery, such as Munc18-1 and synaptotagmin-1, is essential for certain forms of synaptic strengthening. pnas.org Therefore, a compound like this compound, by inhibiting conventional PKC isoforms, would likely modulate these fundamental processes, potentially disrupting the induction or maintenance of synaptic plasticity, an effect that could have complex implications in neurological and psychiatric conditions.

Exploration in Bipolar Disorder-Related Animal Models

Protein Kinase C (PKC) has been identified as a significant target in the pathophysiology of bipolar disorder. dcchemicals.comglpbio.com Preclinical studies using various animal models have shown that inhibiting PKC can reverse behaviors analogous to manic symptoms, such as hyperactivity and risk-taking. glpbio.com Evidence from these models demonstrates that PKC inhibitors can reduce aggressive behaviors and hedonic drive, which are considered counterparts to symptoms in patients with mania. glpbio.com While the class of PKC inhibitors is considered a promising avenue for the development of new treatments for bipolar disorder, specific preclinical research focusing solely on the exploration of this compound in animal models related to this condition is not extensively detailed in publicly available literature. dcchemicals.comglpbio.com Future studies would be required to establish the brain penetrance and efficacy of this compound in relevant behavioral models to validate its potential in this therapeutic area. glpbio.com

Oncological Research and Cancer Models

The family of Protein Kinase C (PKC) isozymes plays a complex and often contradictory role in cancer, with different isoforms acting as either tumor promoters or suppressors depending on the context. selleckchem.com These enzymes are integral to signaling pathways that control cell proliferation, survival, differentiation, and apoptosis. selleckchem.com As such, the modulation of PKC activity is a subject of intense investigation in oncology. This compound is a potent, ATP-competitive, and reversible inhibitor of conventional PKC enzymes. medchemexpress.commedchemexpress.com Its inhibitory activity against specific PKC isozymes has been characterized, but its broader application and effects in various cancer models are still under investigation.

The antineoplastic activity of a compound is often initially quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines. altogenlabs.com This value indicates the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. While this is a standard method for assessing the cytotoxic potential of anticancer agents, specific studies detailing the IC50 values of this compound against a panel of human tumor cell lines are not available in the reviewed scientific literature.

However, the enzymatic inhibitory activity of this compound against its direct targets—the conventional PKC isozymes—has been determined. This data provides insight into its potency and selectivity at a molecular level.

PKC IsozymeIC50 (nM)
PKCα2.3
PKCβI8.1
PKCβII7.6
PKCθ25.6
PKCγ57.5
PKC mu (PKD1)314
PKCε808

Data sourced from MedchemExpress. medchemexpress.commedchemexpress.com

Preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research to evaluate the efficacy of potential therapeutic agents. researchgate.net Studies involving PKC inhibitors have demonstrated the potential to abrogate tumor growth in xenograft models of various cancers, including bladder, lung, and colon carcinoma. nih.gov However, specific studies detailing the use of this compound in preclinical xenograft models and its efficacy in inhibiting tumor growth were not identified in the available scientific literature. Further research would be necessary to determine the in vivo antineoplastic effects of this compound.

PKC isozymes are deeply involved in fundamental cellular processes that are often dysregulated in cancer. selleckchem.com Different isoforms can have opposing effects; for instance, some studies have linked PKCα to enhanced proliferation and anti-apoptotic signals, whereas other isoforms like PKCδ have been implicated in promoting apoptosis and negatively regulating the cell cycle. selleckchem.com Pharmacological inhibition of PKC activity has been shown to trigger apoptosis in many mammalian tumor cell lines. nih.govaacrjournals.org While the inhibition of conventional PKCs by this compound suggests a potential to influence these pathways, detailed experimental studies focusing specifically on the effects of this compound on cancer cell proliferation, differentiation, and the induction of apoptosis have not been described in the accessible literature.

The tumor microenvironment and the metabolic reprogramming of cancer cells are now recognized as critical hallmarks of cancer that contribute to tumor progression and therapeutic resistance. The PKC signaling pathway can influence these aspects, for example, by affecting angiogenesis, which is vital for tumor sustenance. nih.gov However, research specifically investigating the modulation of the tumor microenvironment or tumor metabolism by this compound in preclinical systems is not currently available.

The signaling networks of NF-κB, WNT, and MAPK/ERK are crucial in cancer development and progression, governing many of the cellular processes mentioned previously. There is significant crosstalk between these pathways and PKC signaling.

NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, cell survival, and proliferation. digitellinc.comekb.eg Aberrant activation of this pathway is common in many cancers. digitellinc.com Certain PKC isozymes have been identified as upstream modulators of NF-κB, capable of mediating its activation. nih.govsigmaaldrich.com For example, the PKC activator PMA is a known inducer of NF-κB responses, an effect that can be blocked by pan-PKC inhibitors. sigmaaldrich.com

WNT Pathway: The WNT signaling pathway is fundamental in embryonic development and adult tissue homeostasis, and its dysregulation is a well-established driver of tumorigenesis, particularly in colorectal cancer. caymanchem.comnih.gov PKC is a key effector in the non-canonical WNT/Ca2+ signaling pathway, linking WNT ligands to downstream cellular responses. caymanchem.comdovepress.com Furthermore, some PKC isoforms, such as PKCα, can antagonize the canonical, β-catenin-dependent WNT pathway, acting as a tumor suppressor in the intestinal epithelium. nih.gov

MAPK/ERK Pathway: This pathway is a central signaling cascade that transmits extracellular signals to regulate cell proliferation, differentiation, and survival. nih.gov The Ras/Raf/MEK/ERK cascade is frequently hyperactivated in cancers. nih.gov PKC can activate the MAPK/ERK pathway, representing one of the mechanisms by which it exerts its effects on cell fate. nih.gov Inhibition of PKC has been shown to block the downstream activation of ERK1/2.

While these connections establish a clear rationale for investigating the impact of this compound on these cancer-associated pathways, specific studies demonstrating the direct modulatory effects of this compound on NF-κB, WNT, or MAPK/ERK signaling in cancer models have not been reported in the available literature.

Other Disease Models and Systemic Effects

Cardiac Hypertrophy Models and PKC Isoform-Specific Contributions

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can become maladaptive and lead to heart failure. The PKC signaling pathway is a known mediator of hypertrophic responses in the heart. Various PKC isoforms, including the conventional (α, β) and novel (δ, ε) isoforms, are expressed in cardiac myocytes and have been implicated in the development of cardiac hypertrophy.

Preclinical studies have demonstrated that this compound can attenuate cardiac hypertrophy. As a dual inhibitor of PKC and PKD, its mechanism of action likely involves the modulation of signaling cascades downstream of these kinases. While direct studies detailing the specific interaction of this compound with each PKC isoform in cardiac hypertrophy models are limited, the known roles of these isoforms provide a framework for understanding its potential effects. Novel PKC isoforms, in particular, are considered to have pro-hypertrophic roles. Therefore, the therapeutic effect of this compound in cardiac hypertrophy may be, in part, attributable to its inhibition of these novel PKC isoforms.

Table 1: Investigated PKC Isoforms in Cardiac Hypertrophy

PKC IsoformGeneral Role in Cardiac Hypertrophy
PKCα Implicated in hypertrophic signaling.
PKCβ Associated with pathological hypertrophy.
PKCδ Contributes to pro-hypertrophic responses.
PKCε Plays a complex and sometimes controversial role, but generally considered pro-hypertrophic.

Diabetic Complications in Animal Models

Diabetes is a metabolic disorder that can lead to severe long-term complications, including damage to the cardiovascular system, kidneys, and nerves. The activation of PKC, particularly the β and δ isoforms, is a key mechanism underlying the development of diabetic complications. Hyperglycemia, a hallmark of diabetes, leads to an increase in the production of diacylglycerol (DAG), a molecule that activates conventional and novel PKC isoforms.

While specific preclinical studies investigating the direct effects of this compound in animal models of diabetic complications are not extensively documented in the available literature, the compound's inhibitory action on PKC suggests a potential therapeutic benefit. By blocking the activity of PKC isoforms like PKCβ and PKCδ, this compound could theoretically mitigate the downstream pathological effects of hyperglycemia, such as inflammation, oxidative stress, and vascular damage, which are central to the progression of diabetic complications.

Renal Function Modulation in Preclinical Diabetic Models

Diabetic nephropathy, a progressive kidney disease, is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. The activation of PKC isoforms, notably PKCα and PKCβ, in renal cells plays a significant role in the pathogenesis of diabetic nephropathy. This activation contributes to changes in renal blood flow, increased glomerular permeability, and the accumulation of extracellular matrix proteins, leading to glomerular damage and a decline in renal function.

Given the established role of PKCα and PKCβ in diabetic kidney disease, a PKC inhibitor such as this compound holds theoretical promise for the modulation of renal function in preclinical diabetic models. By inhibiting these key isoforms, this compound could potentially prevent or slow the progression of renal damage. However, specific experimental data from preclinical studies using this compound to assess its impact on renal function in diabetic animal models is necessary to validate this hypothesis.

Table 2: Key PKC Isoforms in Diabetic Complications

PKC IsoformRole in Diabetic Complications
PKCα Implicated in diabetic nephropathy.
PKCβ A key mediator in various diabetic complications, including nephropathy.
PKCδ Involved in the pathological processes of diabetic complications.

Cellular and Subcellular Responses to Pkc in 1 Treatment

Impact on Cellular Signaling Cascades

The inhibition or activation of PKC by compounds like Pkc-IN-1 can significantly influence the activity of multiple interconnected signaling pathways within the cell.

Interplay with ERK/MAPK Pathway Activity

The Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in regulating cell proliferation, differentiation, and survival. PKC signaling is known to interact with and modulate the activity of the ERK/MAPK pathway. mdpi.comspandidos-publications.com For instance, PKC activation can lead to the activation of the ERK/MAPK pathway, often via the Ras/Raf/MEK cascade. mdpi.comspandidos-publications.comfrontiersin.org Studies in Caenorhabditis elegans have indicated that PKC-1, an ortholog of mammalian PKCε/η, may act together with the ERK/MAPK pathway component lin-45 Raf to regulate mechanosensory response. nih.gov In the context of acquired trastuzumab resistance in HER2-positive breast cancer, PKCα activation has been shown to mediate entry into the MEK/ERK pathway. frontiersin.org Conversely, inhibition of PKC has been observed to suppress MAPK activity in certain preclinical models. researchgate.net

Effects on PI3K/Akt Signaling in Preclinical Models

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is critical for cell growth, survival, and metabolism. PKC activity can influence this pathway, although the nature of this interaction can be context-dependent and vary depending on the specific PKC isoform involved. In some preclinical models, such as uveal melanoma, concurrent inhibition of PKC and PI3K/Akt signaling was found to be required to synergistically induce cell death, suggesting that the PI3K/Akt pathway can diminish sensitivity to PKC inhibitor monotherapy. researchgate.net Furthermore, studies in endometrial cancer models have indicated that PKCα can act as a tumor suppressor, partly by inhibiting the PI3K/Akt signaling pathway through a PP2A-family-dependent mechanism. nih.govnih.gov Research on allergic airway inflammation in a murine model suggested that inhibition of PKCδ can lead to the suppression of PI3K/Akt activity, subsequently affecting downstream pathways like mTOR/HIF-1α/VEGF. plos.org

Modulation of NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of immune responses, inflammation, and cell survival. PKC isoforms, particularly atypical PKCs like PKCζ and PKCι, have been implicated in the activation of NF-κB. aai.orgbio-rad.comnih.gov Atypical PKCs can influence NF-κB activity through mechanisms involving IKKbeta activation and interactions with proteins like Sequestosome 1 (p62) and TRAF6. aai.orgbio-rad.comnih.gov PKCθ has also been shown to induce NF-κB activation. bio-rad.comfrontiersin.org Studies investigating liver fibrosis have suggested that PKCδ activation is linked to the NF-κB inflammatory response signaling. mdpi.com Inhibition of PKCζ has been shown to abrogate LPS-induced activation of NF-κB and proinflammatory cytokine production in monocytes and macrophages. aai.org

Influence on WNT Signaling Components

The WNT signaling pathway is involved in embryonic development, tissue homeostasis, and disease, including cancer. PKC is a key target of noncanonical WNT signaling, particularly within the WNT/Ca²⁺ pathway. nih.govkjpp.net In the WNT/Ca²⁺ cascade, WNT binding to its receptor can activate phospholipase C, leading to increased intracellular calcium and subsequent activation of PKC. kjpp.net This interaction between PKC and WNT signaling has implications in various cellular processes and diseases. nih.gov For example, studies have explored the crosstalk between PKCα and WNT/β-catenin signaling in colon cancer, suggesting that PKCα can antagonize the activity of the WNT/β-catenin pathway. mdpi.com Conversely, research on doxorubicin-induced cardiotoxicity has indicated that PKC-ζ can aggravate the condition by inhibiting WNT/β-catenin signaling. frontiersin.org

Regulation of Gene Expression and Protein Synthesis by this compound

PKC activation and inhibition can exert significant control over gene expression and protein synthesis, influencing the cellular proteome and ultimately cellular function.

Transcriptional and Translational Effects on PKC-Regulated Genes

PKC isozymes are recognized as signaling kinases that can trigger significant effects on gene expression upon activation. nih.govplos.org Studies using phorbol (B1677699) esters, which activate many PKC isoforms, have demonstrated a strong influence on the transcriptional activation of genes. plos.orgnih.gov PKC can modulate the expression and/or activity of several transcription factors, including AP-1, NF-κB, and CREB. plos.orgaai.orgbmj.com For instance, PKC activation has been shown to increase the transcription and protein expression of claudin-1, a tight junction protein, which in turn affects cell motility. researchgate.net Inhibition of PKC has been observed to downregulate the mRNA and protein expression of claudin-1. researchgate.net

Beyond transcriptional control, PKC-dependent processes can also influence translation. Research in Hermissenda molluscs has shown that PKC isozyme activation can induce the synthesis of proteins required for long-term memory consolidation. pnas.orgnih.gov This suggests a role for PKC in modulating translational processes that are crucial for specific cellular functions. While the direct translational effects of this compound are not extensively detailed in the provided search results, the known role of PKC in regulating protein synthesis pathways implies that this compound, as a PKC inhibitor, would likely impact these processes. pnas.orgnih.gov

Chromatin Remodeling and Epigenetic Modulation

While Protein Kinase C activity in general has been implicated in influencing epigenetic mechanisms, including DNA modifications and histone alterations which can impact chromatin structure and gene expression, specific studies detailing the direct effects of this compound on chromatin remodeling and epigenetic modulation were not identified in the consulted literature. nih.govmedchemexpress.compatsnap.com

Cellular Processes Regulated by this compound

Specific comprehensive data delineating the regulation of various cellular processes directly by this compound was not a primary focus of the available research.

Protein Kinase C enzymes are known to be involved in the regulation of the cell cycle, influencing transitions between phases and modulating the activity of cyclins and cyclin-dependent kinases (CDKs). citeab.comwikipedia.orgpatsnap.com However, specific research providing detailed findings on the direct impact of this compound on cell cycle progression and the regulation of particular cyclins and CDKs was not found in the consulted literature.

The role of Protein Kinase C in cellular migration and invasion has been explored in various in vitro models using different PKC modulators. wikipedia.orgmedscape.com However, specific detailed research findings on cellular migration and invasion in in vitro models directly utilizing and focusing on the effects of this compound were not available in the retrieved information.

Advanced Methodologies in Pkc in 1 Research

In Vitro Enzymatic Assays for Kinase Activity Determination

In vitro enzymatic assays are fundamental for quantifying the direct inhibitory potency of compounds like Pkc-IN-1 against purified PKC enzymes. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a protein or peptide substrate catalyzed by the kinase. The use of γ-32P-labeled ATP allows for the monitoring of this transfer through techniques such as scintillation counting or autoradiography of the substrate after separation from excess ATP. springernature.com A simple in vitro assay suitable for measuring PKC activity in soluble cell extracts involves this principle. springernature.com

This compound has been characterized as a potent, ATP-competitive, and reversible inhibitor of conventional PKC enzymes. Studies using in vitro kinase assays have determined its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for various PKC isoforms. For instance, this compound exhibits Ki values of 5.3 nM for human PKCβ and 10.4 nM for human PKCα. Its IC50 values against a panel of PKC isoforms include 2.3 nM for PKCα, 8.1 nM for PKCβI, 7.6 nM for PKCβII, 25.6 nM for PKCθ, 57.5 nM for PKCγ, 314 nM for PKC mu, and 808 nM for PKCε. medchemexpress.com

Table 1: In Vitro Inhibitory Activity of this compound Against PKC Isoforms

PKC IsoformKi (nM)IC50 (nM)
PKCα10.42.3
PKCβ5.3-
PKCβI-8.1
PKCβII-7.6
PKCθ-25.6
PKCγ-57.5
PKC mu-314
PKCε-808

*Note: Data compiled from in vitro enzymatic assays. medchemexpress.com

Another compound, referred to as PKC-iota inhibitor 1 (with a different PubChem CID), has an IC50 value of 0.34 μM against PKC-ι in an in vitro assay. medchemexpress.com

Cell-Based Assays for Cellular Responses (e.g., Proliferation, Apoptosis, Translocation)

Cell-based assays are crucial for evaluating the effects of this compound on cellular processes regulated by PKC, such as proliferation, apoptosis, and protein translocation. These assays provide insights into the compound's activity in a more physiologically relevant context compared to in vitro enzymatic assays.

Assays measuring cell proliferation, such as those based on [3H]-thymidine uptake or MTT, are used to assess the impact of PKC inhibition on cell growth. ashpublications.orgplos.org Apoptosis can be evaluated using methods like Annexin V/PI staining or SYTOX green nucleic acid stain. ashpublications.org

PKC translocation, a key event in its activation where it moves from the cytosol to cellular membranes, can be monitored using cell fractionation followed by Western blotting to analyze PKC levels in different cellular compartments (e.g., cytosolic and membrane fractions). researchgate.net Phorbol (B1677699) 12-myristate 13-acetate (PMA), a known PKC activator, is often used in these assays to induce PKC translocation. researchgate.net Studies have shown that PKC isoforms translocate to the nucleus during apoptosis in response to various stimuli. researchgate.net

Research using cell-based assays has demonstrated that targeting sphingosine (B13886) kinase 1 (SK-1) in carcinoma cells decreases proliferation and survival by compromising PKC activity. plos.org This effect was associated with reduced phosphorylation of PKC substrates and could be mimicked by using exogenous sphingosine or a PKC inhibitor. plos.org

Molecular and Cellular Imaging Techniques (e.g., Immunofluorescence, Live-Cell Imaging)

Molecular and cellular imaging techniques, such as immunofluorescence and live-cell imaging, are invaluable for visualizing the localization and activity of PKC isoforms and the effects of inhibitors like this compound in living or fixed cells.

Immunofluorescence microscopy uses fluorescently labeled antibodies to detect and localize specific proteins, including different PKC isoforms, within cells. ptglab.comptglab.comresearchgate.net This technique can be used to observe the cellular distribution of PKC and its translocation upon activation or treatment with inhibitors. For example, immunofluorescent analysis has been used to visualize PKC zeta in fixed cells. ptglab.com

Live-cell imaging allows for the real-time observation of dynamic cellular processes, such as protein translocation and the formation of protein complexes. elifesciences.orgfrontiersin.org Spatially resolved fluorescence resonance energy transfer (FRET) measured by fluorescence lifetime imaging microscopy (FLIM) is an advanced imaging technique that can trace the catalytic activity of fluorescently tagged proteins inside live cells and determine the functional state of proteins in fixed samples. researchgate.netnih.gov This approach has been used to image PKCα activation in cells by detecting the binding of fluorescently tagged phosphorylation site-specific antibodies. researchgate.netnih.gov Optogenetic tools have also been developed to control and study the activity of specific PKC isozymes, allowing for the observation of their localization patterns and downstream effects using fluorescence microscopy. elifesciences.org

Genetic Tools and Models (e.g., Gene Knockout Mice, siRNA Knockdown)

Genetic tools and models, including gene knockout mice and siRNA knockdown, are employed to investigate the specific roles of individual PKC isoforms in cellular processes and the effects of their inhibition.

Gene knockout mice, where a specific gene has been inactivated, can be used to study the physiological functions of a particular PKC isoform in vivo. Germline PKCε knockout mice, for instance, have been used to study the role of PKCε in prostate cancer development and metastasis. oncotarget.com Tissue-specific conditional knockout mice allow for the inactivation of a gene in a particular tissue or cell type, providing more precise insights into the isoform's function. oncotarget.com

Small interfering RNA (siRNA) is a powerful tool for reducing the expression of specific proteins in cultured cells. nih.govplos.org siRNA-mediated knockdown of individual PKC isoforms can help elucidate their specific contributions to cellular responses. nih.govaai.orgelifesciences.org This method has been used to study the role of specific PKC isotypes, such as PKCα and PKCθ, in processes like TCR down-regulation. aai.org siRNA targeting different PKC subtypes has been shown to effectively reduce their expression in a subtype- and species-specific manner. nih.gov

Proteomics and Phosphoproteomics Approaches for Target Identification

Proteomics and phosphoproteomics are powerful techniques used to globally analyze protein expression and phosphorylation events, respectively. These approaches are valuable for identifying downstream targets of PKC enzymes and understanding the broader cellular impact of PKC inhibition by compounds like this compound.

Quantitative phosphoproteomics, often using techniques like stable isotope labeling of amino acids in cell culture (SILAC) coupled with mass spectrometry, allows for the comparison of phosphorylation levels of thousands of proteins under different conditions, such as in the presence or absence of a PKC inhibitor or upon activation of a specific PKC isoform. nih.govportlandpress.com This can reveal which proteins are phosphorylated in a PKC-dependent manner.

Studies using phosphoproteomics have identified novel putative phosphorylation targets of PKC isoforms and downstream kinases. nih.govportlandpress.com For example, phosphoproteomic analysis upon overexpression of a hyperactive PKC1 allele in yeast revealed numerous phosphopeptides with enhanced phosphorylation. nih.gov Similarly, phosphoproteomics has been used to identify PKCα-dependent phosphoproteins in mouse retina by comparing phosphorylation patterns between wild-type and PKCα knockout mice treated with phorbol ester. nih.gov These studies can identify both direct substrates of PKC and proteins that are indirectly affected by PKC signaling.

Computational Methods in Drug Design and SAR Analysis

Computational methods play an increasingly important role in drug discovery and the study of compounds like this compound, particularly in drug design and structure-activity relationship (SAR) analysis.

Computer-aided drug design (CADD) encompasses a variety of computational approaches, including molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling. alacrita.comactascientific.com These methods can be used to predict the binding affinity of compounds to target proteins, identify potential off-targets, and optimize chemical structures for improved potency and selectivity. actascientific.comfrontiersin.orgacs.org

QSAR methods establish relationships between the chemical structures of compounds and their biological activities, allowing for the prediction of activity based on molecular features. actascientific.comnih.gov Traditional QSAR methods, as well as integrated approaches combining QSAR with machine learning, are used to develop predictive models for kinase inhibitors. nih.gov These computational tools can help rationalize experimental findings and guide the design of new compounds with desired properties. actascientific.com Computational approaches can also be used to predict off-target interactions, which is important for understanding potential side effects. frontiersin.org Molecular dynamics simulations are also used to understand protein-ligand interactions and predict binding affinities. acs.org

Computational methods are essential for analyzing the vast amounts of data generated from high-throughput screening and other experimental techniques, aiding in the identification of lead compounds and the optimization of their structures. actascientific.com

Challenges and Future Directions in Pkc in 1 Academic Research

Achieving Optimal Isoform Selectivity for Specific Therapeutic Applications

A major challenge in developing PKC-targeted therapeutics is achieving optimal selectivity among the various PKC isoforms. patsnap.comnih.govnih.gov The PKC family is diverse, consisting of conventional (α, βI, βII, γ), novel (δ, ε, η, θ), and atypical (ζ, ι/λ) isoforms, each with distinct activation requirements and cellular functions. nih.govmdpi.comucsd.edu While Pkc-IN-1 is recognized as a PKC inhibitor, its precise isoform selectivity profile is crucial for defining its potential therapeutic applications and minimizing unwanted effects.

Many early PKC inhibitors, such as staurosporine (B1682477) and some bisindolylmaleimides like Go6983, were pan-PKC inhibitors, inhibiting multiple isoforms with varying potency. tsijournals.comnih.govmedchemexpress.comrndsystems.com While useful as research tools, their lack of selectivity contributed to off-target effects and limited clinical success. patsnap.comnih.gov Achieving isoform selectivity is particularly challenging because the catalytic domains of PKC isoforms share significant homology, especially at the ATP-binding site. tsijournals.comnih.gov For instance, approximately 70% homology is found within the PKC family's catalytic domain. tsijournals.com

Future research with this compound needs to focus on comprehensively mapping its inhibitory activity across all PKC isoforms. This involves detailed biochemical and cellular assays to determine IC50 or Ki values for each isoform. Understanding the structural basis for any observed selectivity, perhaps through co-crystallization studies or computational modeling, could inform the rational design of modified this compound analogs with improved profiles. nih.govmdpi.com The goal is to develop modulators that can selectively target the specific PKC isoforms implicated in a particular disease, thereby maximizing therapeutic efficacy while reducing the risk of inhibiting isoforms critical for normal cellular functions. patsnap.commdpi.com For example, selective inhibition of PKCβ has been explored for diabetic complications, while targeting atypical PKCs (PKCι/λ) is being investigated for certain cancers. jci.orgwikipedia.org

Minimizing Off-Target Effects and Polypharmacology

Beyond isoform selectivity within the PKC family, another significant challenge is minimizing off-target effects on other kinases and proteins, which can lead to unintended polypharmacology. nih.govnih.govnih.gov While polypharmacology, the ability of a drug to interact with multiple targets, can sometimes be beneficial, particularly in complex diseases nih.govresearchgate.nettcmsp-e.com, unwanted off-target interactions can cause toxicity and limit a compound's therapeutic window. patsnap.comnih.gov

This compound, like many kinase inhibitors, may interact with kinases outside the PKC family or other non-kinase proteins. Identifying these off-targets is essential for understanding the full pharmacological profile of this compound and predicting potential adverse effects in preclinical models. patsnap.com High-throughput screening against large kinase panels and other protein libraries can help identify off-target interactions. patsnap.com

Strategies to minimize unwanted polypharmacology include rational drug design guided by structural information to enhance specificity for the intended PKC isoform(s) while avoiding interactions with off-targets. nih.govmdpi.com Furthermore, understanding the functional consequences of any identified off-target activity is crucial. Even if this compound interacts with other proteins, these interactions may not necessarily translate to adverse biological effects depending on the potency of the interaction and the role of the off-target in the relevant cell or tissue. Future research should aim to correlate the in vitro off-target profile with in vivo observations in preclinical models.

Developing Novel Delivery Systems and Formulation Strategies

The successful translation of preclinical findings for this compound into potential therapeutic applications necessitates the development of appropriate delivery systems and formulation strategies. nih.govucl.ac.benumberanalytics.com The physicochemical properties of this compound, such as its solubility, stability, and permeability, will dictate the most suitable formulation approach. numberanalytics.com

Challenges in delivery include achieving sufficient drug concentrations at the target tissue or cell type, overcoming biological barriers (e.g., the blood-brain barrier for neurological applications), and ensuring adequate bioavailability, especially for oral administration. nih.govucl.ac.be Poor aqueous solubility is a common challenge for many drug candidates, including kinase inhibitors, and can lead to reduced bioavailability and variable absorption. numberanalytics.com

Novel delivery systems, such as nanoparticles, liposomes, or polymeric micelles, could potentially improve the solubility, stability, and targeted delivery of this compound. ucl.ac.bemdpi.comexcli.de For instance, poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been explored for delivering other PKC inhibitors, demonstrating improved bioavailability and cell-type-specific uptake. mdpi.com Formulation strategies could also involve techniques like salt formation, complexation, particle size reduction, or amorphization to enhance solubility and dissolution rates. numberanalytics.com Future research should explore these and other innovative approaches to optimize the delivery and pharmacological properties of this compound in preclinical studies.

Exploring Combination Therapies with Other Preclinical Agents

Given the complexity of many diseases involving PKC signaling, such as cancer, exploring combination therapies where this compound is used alongside other preclinical agents is a promising avenue. nih.gov Combination strategies can offer several advantages, including enhanced efficacy through synergistic effects, reduced likelihood of resistance development, and the potential to use lower doses of each agent, thereby minimizing toxicity. researchgate.netmdpi.com

Preclinical studies have investigated combinations of PKC inhibitors with other targeted therapies, such as MEK inhibitors in uveal melanoma models. mdpi.comfrontiersin.org The rationale for such combinations often stems from the understanding that aberrant signaling pathways, including PKC-mediated ones, can interact or compensate for each other, contributing to disease progression and resistance to single-agent therapies. jci.orgfrontiersin.org

For this compound, future research should identify rational combination partners based on the specific disease context and the known or predicted signaling networks involved. This could involve screening this compound in combination with libraries of other preclinical compounds in relevant cell-based or animal models. mdpi.comashpublications.org Evaluating the nature of the interaction (synergistic, additive, or antagonistic) using methods like isobologram analysis is crucial for identifying promising combinations for further investigation. ashpublications.org

Identifying Novel PKC Substrates and Signaling Networks

A deeper understanding of the specific substrates phosphorylated by different PKC isoforms and the downstream signaling networks they regulate is essential for fully elucidating the biological roles of PKC and the impact of inhibitors like this compound. ucl.ac.bescbt.com While many classical PKC substrates are known, the complete repertoire of substrates for all isoforms, particularly in specific cellular contexts, remains an active area of research. bmj.com

Identifying novel substrates can reveal previously unappreciated roles of specific PKC isoforms in cellular processes and disease pathogenesis. This knowledge can, in turn, help to better predict the therapeutic effects and potential side effects of PKC inhibitors. Techniques such as phosphoproteomics, which allow for the large-scale identification of phosphorylation sites on proteins, can be employed to identify novel PKC substrates in cells treated with or without this compound. bmj.com

Furthermore, mapping the signaling networks downstream of this compound-inhibited PKC isoforms can provide insights into the mechanisms by which the compound exerts its biological effects. This involves studying changes in the activation or expression of key signaling proteins and transcription factors. bmj.com Understanding these networks can help to identify biomarkers of response to this compound and potential resistance mechanisms. jci.org

Investigating Long-Term Biological Consequences of this compound Inhibition in Preclinical Models

While short-term effects of PKC inhibitors are often studied in preclinical settings, investigating the long-term biological consequences of this compound inhibition in relevant animal models is crucial for assessing its potential as a therapeutic agent. pnas.org Long-term studies can reveal effects that are not apparent in acute experiments, such as adaptive responses, the development of resistance, or subtle changes in tissue function.

Furthermore, investigating the cellular and molecular changes that occur with chronic this compound exposure can provide insights into mechanisms of adaptation or resistance. This could involve analyzing changes in PKC isoform expression or activity, alterations in downstream signaling pathways, or the emergence of compensatory mechanisms. jci.orgmdpi.com

Advancing Preclinical Research to Inform Next-Generation PKC Modulator Design

The challenges encountered in the preclinical development of this compound and the insights gained from studying its biological effects will be instrumental in informing the design of next-generation PKC modulators. nih.govmdpi.comacs.org The knowledge acquired regarding isoform selectivity, off-target effects, delivery challenges, promising combination strategies, and the long-term consequences of inhibition can guide the development of compounds with improved properties.

Future design efforts can leverage structural biology, computational chemistry, and medicinal chemistry approaches to synthesize this compound analogs or entirely new chemical entities with enhanced selectivity, reduced off-target activity, improved pharmacokinetic properties, and better efficacy in relevant disease models. nih.govmdpi.comacs.orgnih.gov For example, understanding the specific interactions of this compound with its target PKC isoform(s) at the molecular level can facilitate the design of analogs with optimized binding affinity and selectivity. mdpi.comnih.gov

Q & A

Q. What are the primary biochemical targets of PKC-IN-1, and how do its inhibition kinetics compare across PKC isoforms?

this compound is an ATP-competitive reversible inhibitor with varying selectivity across PKC isoforms. For human PKCβ and PKCα, its inhibition constants (Ki) are 5.3 nM and 10.4 nM, respectively. IC50 values range from 2.3 nM (PKCα) to 808 nM (PKCε), highlighting its stronger affinity for classical PKC isoforms (PKCα, β, γ) over atypical/non-classical isoforms (PKCε, mu) . Methodologically, kinase activity assays (e.g., radiometric or fluorescence-based) under standardized ATP concentrations are critical for replicating these values, as ATP competition influences observed inhibition .

Q. How should researchers design in vitro assays to evaluate this compound’s efficacy and specificity?

  • Assay Selection : Use isoform-specific recombinant PKC enzymes in kinase activity assays. Include positive controls (e.g., staurosporine) and negative controls (kinases outside the PKC family) to validate specificity.
  • ATP Concentration : Maintain physiological ATP levels (1–10 mM) to reflect competitive inhibition dynamics.
  • Data Interpretation : Compare IC50 values across isoforms to assess selectivity. For example, this compound’s 25.6 nM IC50 for PKCθ suggests moderate off-target effects, requiring secondary assays (e.g., cellular phosphorylation profiling) for confirmation .

Q. What in vivo models are appropriate for initial testing of this compound’s therapeutic potential?

The Lewis rat experimental autoimmune encephalomyelitis (EAE) model demonstrates this compound’s dose-dependent reduction in disease severity, supporting its use in neuroinflammatory studies. Key parameters include:

  • Dosing : Intraperitoneal administration with pharmacokinetic profiling to ensure brain penetration.
  • Outcome Metrics : Clinical scoring of paralysis and histopathological analysis of CNS inflammation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50 values for this compound across studies?

Variations in IC50 values may arise from assay conditions (e.g., ATP concentration, enzyme source) or buffer composition. To resolve contradictions:

  • Standardize Assays : Use identical recombinant PKC isoforms and ATP concentrations.
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from multiple studies, adjusting for methodological heterogeneity .

Q. What strategies optimize this compound’s isoform selectivity in complex cellular environments?

  • Structural Modeling : Perform molecular docking to identify residues responsible for isoform-specific binding. For example, PKCβ’s unique hydrophobic pocket may explain its lower Ki (5.3 nM) compared to PKCα (10.4 nM) .
  • Covalent Modification : Explore prodrug derivatives targeting tissue-specific PKC isoforms (e.g., blood-brain barrier-penetrant forms for neurological applications).

Q. How do researchers reconcile this compound’s in vitro potency with its in vivo efficacy limitations?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in target organs. For instance, low brain penetration in EAE models may necessitate formulation improvements (e.g., nanoparticle delivery) .
  • Combination Therapies : Test synergy with immunomodulators (e.g., anti-IL-17 antibodies) to enhance therapeutic outcomes while reducing this compound dosage .

Q. What experimental frameworks are recommended for studying this compound’s off-target effects on non-PKC kinases?

  • Kinome-Wide Screening : Use high-throughput platforms (e.g., KinomeScan) to profile inhibition across 400+ kinases.
  • Functional Genomics : CRISPR-Cas9 knockout of PKC isoforms in cell lines to isolate off-target effects .

Methodological Guidance

  • PICO Framework Application :

    • Population : Specific PKC isoform(s) or disease model (e.g., EAE rats).
    • Intervention : this compound dose, administration route.
    • Comparison : Vehicle control or other PKC inhibitors (e.g., Gö6983).
    • Outcome : IC50/Ki values, disease severity scores .
  • Data Reproducibility :

    • Include raw kinase assay data (e.g., substrate phosphorylation curves) in supplementary materials.
    • Report buffer compositions and enzyme lots to minimize variability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.